1-Hydroxydibenzothiophene
Overview
Description
1-Hydroxydibenzothiophene is an organic compound that belongs to the class of dibenzothiophenes, which are sulfur-containing heterocyclic aromatic compounds. This compound is characterized by a hydroxyl group attached to the dibenzothiophene structure. Dibenzothiophenes are commonly found in fossil fuels and are known for their role in environmental pollution due to their persistence and difficulty in degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Hydroxydibenzothiophene can be synthesized through various methods. One common approach involves the oxidation of dibenzothiophene using oxidizing agents such as hydrogen peroxide or peracids. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as metal oxides or supported noble metals are employed to facilitate the oxidation of dibenzothiophene. The reaction conditions, including temperature and pressure, are optimized to achieve high selectivity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Hydroxydibenzothiophene undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form dibenzothiophene sulfone.
Reduction: The compound can be reduced to form dibenzothiophene.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: Dibenzothiophene sulfone.
Reduction: Dibenzothiophene.
Substitution: Various substituted dibenzothiophene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Hydroxydibenzothiophene involves its interaction with various molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in oxidation and reduction reactions. The compound can interact with enzymes involved in sulfur metabolism, leading to the formation of metabolites such as dibenzothiophene sulfone .
Comparison with Similar Compounds
Dibenzothiophene: Lacks the hydroxyl group and is less reactive in oxidation reactions.
Dibenzothiophene sulfone: Formed by the oxidation of 1-Hydroxydibenzothiophene and has different chemical properties.
Hydroxydibenzothiophenes: Compounds with hydroxyl groups at different positions on the dibenzothiophene structure.
Uniqueness: this compound is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its parent compound, dibenzothiophene. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
dibenzothiophen-1-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8OS/c13-9-5-3-7-11-12(9)8-4-1-2-6-10(8)14-11/h1-7,13H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMULKBIXKMJJBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC=C3S2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40220043 | |
Record name | 1-Hydroxydibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69747-83-7 | |
Record name | 1-Hydroxydibenzothiophene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069747837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxydibenzothiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40220043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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